molecular formula C9H8ClFO B13520571 1-(2-Chloro-5-fluorophenyl)propan-2-one

1-(2-Chloro-5-fluorophenyl)propan-2-one

Cat. No.: B13520571
M. Wt: 186.61 g/mol
InChI Key: CJPSJVYKVKDSFE-UHFFFAOYSA-N
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Description

1-(2-Chloro-5-fluorophenyl)propan-2-one is a useful research compound. Its molecular formula is C9H8ClFO and its molecular weight is 186.61 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8ClFO

Molecular Weight

186.61 g/mol

IUPAC Name

1-(2-chloro-5-fluorophenyl)propan-2-one

InChI

InChI=1S/C9H8ClFO/c1-6(12)4-7-5-8(11)2-3-9(7)10/h2-3,5H,4H2,1H3

InChI Key

CJPSJVYKVKDSFE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=CC(=C1)F)Cl

Origin of Product

United States

The Pivotal Role of Halogenated Aryl Ketones in Advanced Synthesis

Halogenated aryl ketones are foundational building blocks in organic synthesis, prized for their versatile reactivity. The presence of a halogen atom on the aromatic ring and a ketone functional group provides multiple sites for chemical modification. The electron-withdrawing nature of the halogen and the carbonyl group activates the aromatic ring for certain types of reactions and influences the acidity of the α-protons, making these compounds valuable precursors to a wide array of more complex molecules.

The specific combination of chlorine and fluorine on the phenyl ring of 1-(2-Chloro-5-fluorophenyl)propan-2-one imparts a unique electronic profile. The interplay of the inductive and resonance effects of these halogens can direct the regioselectivity of further chemical transformations, a crucial aspect in the precise construction of intricate molecular frameworks.

Research Directions for Fluorinated and Chlorinated Organic Molecules

The incorporation of fluorine and chlorine into organic compounds is a well-established strategy in medicinal chemistry and materials science. Fluorine, in particular, is known to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. sigmaaldrich.comvulcanchem.com Its high electronegativity and small size can lead to profound changes in the physicochemical properties of a molecule. sigmaaldrich.com

Chlorine, while also an electron-withdrawing halogen, offers a different set of properties. It can participate in various coupling reactions, serving as a handle for the introduction of other functional groups. nih.gov The "magic chloro" effect, a term coined to describe the dramatic improvements in potency and pharmacokinetic profiles observed upon chlorine substitution, highlights its importance in drug discovery. chemeo.com The presence of both atoms in 1-(2-Chloro-5-fluorophenyl)propan-2-one suggests its potential as a scaffold in the development of new pharmaceuticals.

The Propan 2 One Moiety: a Versatile Tool in Molecular Construction

The propan-2-one, or acetone, fragment is a fundamental unit in organic synthesis. It provides a reactive carbonyl group and acidic α-hydrogens, making it a versatile precursor for a variety of chemical transformations. In the context of 1-(2-Chloro-5-fluorophenyl)propan-2-one, the propan-2-one moiety can be involved in aldol (B89426) condensations, halogenations, and other reactions to build more complex carbon skeletons.

This functional group is a key component in the synthesis of numerous pharmaceuticals and fine chemicals, acting as a linchpin in the assembly of larger, more intricate structures. Its straightforward reactivity allows for predictable and controlled modifications, which is essential in multi-step synthetic sequences.

Investigating 1 2 Chloro 5 Fluorophenyl Propan 2 One: Current Scope

Classic Approaches in Halogenated Acetophenone Synthesis

Traditional methods for preparing halogenated acetophenones, including the target compound, primarily involve Friedel-Crafts acylation and pathways utilizing Grignard reagents. These methods are valued for their robustness and adaptability.

Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry for creating carbon-carbon bonds by attaching an acyl group to an aromatic ring. alexandonian.comwikipedia.org This electrophilic aromatic substitution reaction is a direct method for producing aryl ketones. libretexts.org For the synthesis of this compound, the starting material would typically be 1-chloro-4-fluorobenzene, which is acylated using an agent like propanoyl chloride or propionic anhydride (B1165640) in the presence of a Lewis acid catalyst.

The mechanism of Friedel-Crafts acylation begins with the activation of the acylating agent by a Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.com The Lewis acid coordinates to the halogen of the acyl chloride, leading to the formation of a highly electrophilic and resonance-stabilized acylium ion. youtube.comyoutube.comyoutube.com

The aromatic ring, in this case, 1-chloro-4-fluorobenzene, then acts as a nucleophile, attacking the acylium ion. youtube.com This attack temporarily disrupts the ring's aromaticity, forming a carbocation intermediate known as an arenium ion or sigma complex. youtube.comlibretexts.org Both chlorine and fluorine are halogens that exhibit a dual electronic effect: they are inductively electron-withdrawing but have lone pairs of electrons that can be donated through resonance. alexandonian.com The inductive effect deactivates the ring, making it less reactive than benzene (B151609), while the resonance effect directs incoming electrophiles to the ortho and para positions. alexandonian.com

In the case of 1-chloro-4-fluorobenzene, the incoming acyl group is directed to the positions ortho to the fluorine and ortho to the chlorine. Substitution occurs primarily at the position between the two halogen atoms, which is ortho to the fluorine and meta to the chlorine, leading to the desired 2-chloro-5-fluoro substitution pattern on the resulting phenylpropanone.

The success of a Friedel-Crafts acylation heavily depends on the optimization of reaction conditions. A stoichiometric amount of the Lewis acid catalyst is generally required because the product, an aryl ketone, can form a stable complex with the catalyst, rendering it inactive. wikipedia.orgorganic-chemistry.org

Catalyst Systems:

Lewis Acids: Aluminum chloride (AlCl₃) is the most common and traditional catalyst. masterorganicchemistry.combeilstein-journals.org Other Lewis acids like ferric chloride (FeCl₃), boron trifluoride (BF₃), and titanium tetrachloride (TiCl₄) can also be employed. beilstein-journals.org The choice of catalyst can influence reaction rate and selectivity. numberanalytics.com

Brønsted Acids: Strong Brønsted acids and superacids, such as trifluoromethanesulfonic acid (TfOH), have also been used to promote acylation, sometimes offering milder reaction conditions. researchgate.netnih.gov

Reaction Conditions:

Temperature: These reactions are often conducted at temperatures ranging from 0°C to 100°C. numberanalytics.com Temperature control is crucial to prevent side reactions.

Solvent: Non-polar, inert solvents are typically used. However, solvent-free conditions have also been investigated to develop more environmentally friendly protocols. epa.gov

The table below illustrates various Lewis acid catalysts and their typical applications in Friedel-Crafts reactions.

Catalyst SystemTypical Acylating AgentCommon SubstratesKey Advantages
AlCl₃Acyl Chlorides, AnhydridesBenzene, HalobenzenesHigh reactivity, cost-effective
FeCl₃Acyl ChloridesActivated aromatic ringsMilder than AlCl₃, less moisture sensitive
Trifluoromethanesulfonic Acid (TfOH)Carboxylic Acids, AnhydridesElectron-rich arenesCan be used in catalytic amounts, high activity
Rare Earth Triflates (e.g., La(OTf)₃)Benzoyl ChlorideFluorobenzeneReusable, high selectivity for para-product

This table presents illustrative data based on general findings in Friedel-Crafts acylation chemistry. beilstein-journals.orgresearchgate.netepa.gov

Controlling the position of acylation (regioselectivity) is critical, especially with multiple substituents on the aromatic ring. For 1-chloro-4-fluorobenzene, the directing effects of both halogens must be considered. While both are ortho, para-directors, the fluorine atom is a stronger activator via resonance than chlorine. The substitution pattern is generally dictated by a combination of electronic and steric factors.

Strategies to enhance yield and regioselectivity include:

Use of Excess Aromatic Substrate: Employing a large excess of the halo-benzene can help to prevent polyacylation, although this is less of an issue in acylation compared to alkylation because the product ketone is deactivated. libretexts.orglibretexts.org

Catalyst Choice: The nature of the Lewis acid and its interaction with the substrate can influence the isomeric product distribution. researchgate.net

Protective Groups: In more complex molecules, protective groups can be used to block certain positions and direct the acylation to the desired site. rsc.org

An alternative synthetic route involves the use of Grignard reagents, which are powerful nucleophiles used for forming carbon-carbon bonds. google.com This multi-step pathway offers a different approach to constructing the target molecule. The general strategy involves forming an organomagnesium halide from a suitable aryl halide and then reacting it with an appropriate electrophile to create an alcohol precursor, which is subsequently oxidized to the ketone.

The synthesis begins with the preparation of a Grignard reagent from a di-halogenated benzene derivative. For instance, starting with 1-bromo-2-chloro-5-fluorobenzene, the more reactive carbon-bromine bond will preferentially react with magnesium metal in an anhydrous ether solvent (like THF) to form 2-chloro-5-fluorophenylmagnesium bromide. guidechem.com

This Grignard reagent is then reacted with an electrophile such as acetaldehyde. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of acetaldehyde. An acidic workup then protonates the resulting alkoxide to yield the intermediate secondary alcohol, 1-(2-chloro-5-fluorophenyl)propan-2-ol. youtube.com The final step, which is not detailed in this section, would be the oxidation of this secondary alcohol to the desired ketone, this compound. researchgate.net

The table below outlines the key steps in this Grignard-mediated pathway.

StepReactantsReagentsProduct
1. Grignard Formation1-Bromo-2-chloro-5-fluorobenzeneMagnesium (Mg), Tetrahydrofuran (THF)2-Chloro-5-fluorophenylmagnesium bromide
2. Nucleophilic Addition2-Chloro-5-fluorophenylmagnesium bromide, Acetaldehyde1. Diethyl ether (solvent) 2. H₃O⁺ (acidic workup)1-(2-Chloro-5-fluorophenyl)propan-2-ol
3. Oxidation1-(2-Chloro-5-fluorophenyl)propan-2-olOxidizing agent (e.g., PCC, Jones reagent)This compound

This table describes a plausible synthetic sequence based on established Grignard and oxidation reactions. guidechem.comyoutube.comresearchgate.net

Grignard Reagent-Mediated Pathways and Subsequent Oxidation

Selective Oxidation Protocols for Ketone Formation (e.g., Pyridinium Chlorochromate, Catalytic Systems)

The synthesis of this compound is commonly achieved through the oxidation of its corresponding secondary alcohol precursor, 1-(2-chloro-5-fluorophenyl)propan-2-ol. This transformation is a cornerstone of organic synthesis, and a variety of reagents and catalytic systems can be employed to effect this change with high efficiency and selectivity. nih.gov

Pyridinium Chlorochromate (PCC): Pyridinium chlorochromate (PCC) is a well-established and reliable reagent for the oxidation of secondary alcohols to ketones. youtube.comresearchgate.netresearchgate.net It is a milder oxidant compared to other chromium-based reagents, such as Jones reagent, which minimizes the risk of over-oxidation or side reactions. researchgate.net The reaction is typically performed by treating the alcohol with a suspension of PCC in an anhydrous solvent, most commonly dichloromethane (B109758) (DCM), at room temperature. researchgate.netresearchgate.net The general stoichiometry involves two equivalents of the PCC salt for every three equivalents of the secondary alcohol. researchgate.net The process is efficient and generally provides high yields of the desired ketone. researchgate.netnih.gov

Dess-Martin Periodinane (DMP): An alternative to chromium-based reagents is the Dess-Martin periodinane (DMP). nih.govlibretexts.org DMP is a hypervalent iodine compound known for its mild reaction conditions, high chemoselectivity, and tolerance of sensitive functional groups. nih.gov The oxidation is typically carried out in chlorinated solvents like dichloromethane at room temperature and is often complete within a short timeframe. nih.govgoogle.com This method avoids the use of toxic heavy metals, and the workup is generally straightforward. nih.gov The reaction produces acetic acid as a byproduct, which can be buffered with pyridine (B92270) if acid-labile groups are present in the substrate. nih.gov

Swern Oxidation: The Swern oxidation provides another metal-free pathway to ketones from secondary alcohols. organicchemistrytutor.comyoutube.comcsbsju.edu This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, such as oxalyl chloride, followed by the addition of a hindered organic base like triethylamine. wikipedia.orgacs.org The reaction is known for its exceptionally mild conditions, typically being run at very low temperatures (e.g., -78 °C), which makes it suitable for substrates with sensitive functional groups. csbsju.edu A significant advantage is that it prevents over-oxidation to carboxylic acids. organicchemistrytutor.com

Catalytic Systems: Modern synthetic chemistry increasingly favors catalytic methods that use environmentally benign terminal oxidants like molecular oxygen (from air). nih.gov Various transition-metal complexes can catalyze the aerobic oxidation of secondary alcohols. For instance, copper(I) catalyst systems, often paired with a nitroxide co-catalyst like ABNO (9-azabicyclo[3.3.1]nonane-N-oxyl), have proven effective for the oxidation of a broad range of secondary alcohols under mild conditions, using ambient air as the oxidant. These catalytic systems offer a greener and more sustainable alternative to stoichiometric reagents.

MethodReagentsTypical ConditionsKey Advantages
PCC OxidationPyridinium Chlorochromate (PCC)Dichloromethane, Room TemperatureHigh yields, reliable, avoids over-oxidation. researchgate.netnih.gov
Dess-Martin OxidationDess-Martin Periodinane (DMP)Dichloromethane, Room TemperatureMild, metal-free, high chemoselectivity. nih.govnih.gov
Swern OxidationDMSO, Oxalyl Chloride, TriethylamineLow Temperature (-78 °C), DichloromethaneVery mild, tolerates sensitive groups, metal-free. youtube.comwikipedia.org
Catalytic Aerobic OxidationCu(I) salt, ABNO, Air (O₂)Acetonitrile, Room TemperatureGreen (uses air), catalytic, mild conditions.

Advanced Synthetic Transformations and Derivatization Approaches

Once synthesized, this compound serves as a versatile intermediate for further chemical modifications. The presence of multiple reactive sites—the α-carbons adjacent to the carbonyl, the carbonyl group itself, and the substituted aromatic ring—allows for a range of advanced transformations.

Direct Halogenation on the Propan-2-one Backbone

The propan-2-one backbone of the title compound contains acidic α-hydrogens at both the methyl (C3) and methylene (B1212753) (C1) positions, making them susceptible to halogenation. This reaction, known as α-halogenation, can be conducted under either acidic or basic conditions.

Under acidic conditions, the reaction proceeds through an enol intermediate. The rate-determining step is the formation of the enol, and the reaction typically results in the selective mono-halogenation at the more substituted α-carbon. For this compound, this would favor halogenation at the C1 position. The presence of the first halogen deactivates the enol, making subsequent halogenations slower, which aids in controlling the reaction to a single substitution.

In contrast, base-promoted halogenation occurs via an enolate intermediate. The introduction of an electron-withdrawing halogen atom increases the acidity of the remaining α-hydrogens on that carbon, leading to rapid multiple halogenations. Therefore, controlling the reaction to achieve mono-halogenation under basic conditions is often difficult. The regioselectivity under basic conditions typically favors halogenation at the less sterically hindered position, which would be the C3 methyl group.

ConditionIntermediatePreferred Site of Mono-halogenationTendency for Poly-halogenation
Acid-Catalyzed (e.g., Br₂, AcOH)EnolC1 (more substituted α-carbon)Low
Base-Promoted (e.g., Br₂, NaOH)EnolateC3 (less substituted α-carbon)High

Functional Group Interconversions on the Aromatic Ring

The 2-chloro-5-fluorophenyl ring is subject to functional group interconversions, primarily through electrophilic and nucleophilic aromatic substitution reactions. However, the reactivity of the ring is significantly influenced by the existing substituents. Both chlorine and fluorine are ortho-, para-directing groups, but they are also deactivating due to their inductive electron-withdrawing effects (-I effect). The propan-2-one group is a meta-director and is also strongly deactivating.

Electrophilic Aromatic Substitution (EAS): The combined deactivating effects of the two halogens and the ketone group make the aromatic ring electron-deficient and thus less reactive towards electrophiles. Any potential EAS reaction would be slow and require harsh conditions. The directing effects of the substituents are conflicting: the halogens direct ortho and para to their own positions, while the ketone directs meta. The fluorine atom at C5 directs an incoming electrophile to C4 (ortho) and C2 (para, already substituted). The chlorine atom at C2 directs to C3 (ortho) and C6 (ortho). The ketone group at C1 directs to C3 and C5 (meta, C5 already substituted). The position at C3 is ortho to chlorine and meta to the ketone, while the C6 position is ortho to chlorine. Predicting the major product would depend on the specific reaction conditions and the nature of the electrophile.

Nucleophilic Aromatic Substitution (SNA): The electron-deficient nature of the aromatic ring makes it a candidate for nucleophilic aromatic substitution, a reaction favored by electron-withdrawing groups. youtube.com In this context, both the chlorine and fluorine atoms could potentially act as leaving groups. Generally, in SNAr reactions, fluoride (B91410) is a better leaving group than chloride because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond. researchgate.net Strong electron-withdrawing groups positioned ortho or para to the leaving group are required to stabilize the negatively charged intermediate (Meisenheimer complex). youtube.com In this compound, the ketone group is meta to the fluorine, offering no resonance stabilization, but it is ortho to the chlorine, which could facilitate nucleophilic attack at C2.

Chemo- and Regioselective Synthesis of Analogues and Derivatives

The synthesis of analogues and derivatives of this compound requires careful control of chemo- and regioselectivity. Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups.

For instance, reduction of the ketone can be achieved chemoselectively in the presence of the aryl halides using mild reducing agents like sodium borohydride (B1222165). Conversely, reactions targeting the aromatic ring, such as certain palladium-catalyzed cross-coupling reactions, could potentially be performed on the C-Cl bond without affecting the ketone.

Regioselectivity, or the control of where a reaction occurs on a molecule, is also critical. As discussed, the regiochemical outcome of α-halogenation depends on whether acidic or basic conditions are used. Similarly, for any potential aromatic substitution, the regioselectivity is dictated by the complex interplay of the directing effects of the chloro, fluoro, and propanone substituents. By carefully selecting reagents and reaction conditions, it is possible to direct transformations to a specific site on the molecule. For example, directed ortho-metalation could be used to functionalize the C6 position by using the ketone's carbonyl oxygen as a directing group, followed by quenching with an electrophile. This provides a powerful strategy for synthesizing specific, highly substituted analogues that are not accessible through classical electrophilic substitution.

Reactivity of the Ketone Carbonyl Group

The propan-2-one moiety is a key site for a variety of chemical transformations, primarily involving the electrophilic carbonyl carbon and the adjacent acidic α-hydrogens.

Nucleophilic Addition Reactions and Stereochemical Control

The carbonyl group's carbon atom is electrophilic due to the polarization of the C=O bond, making it susceptible to attack by nucleophiles. masterorganicchemistry.com This reaction, known as nucleophilic addition, is fundamental to the reactivity of ketones. libretexts.org The general mechanism involves the attack of a nucleophile on the carbonyl carbon, which leads to the cleavage of the π-bond and the formation of a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of the intermediate yields an alcohol. libretexts.org

The structure of this compound is asymmetrical, with a methyl group and a substituted benzyl (B1604629) group attached to the carbonyl carbon. Consequently, the carbonyl carbon is a prochiral center. Nucleophilic addition to this carbon results in the formation of a new chiral center. libretexts.orglibretexts.org

Stereochemical Outcome: In the absence of a chiral catalyst or auxiliary, the attack of a nucleophile is equally probable from either face (the Re or Si face) of the trigonal planar carbonyl group. libretexts.orglibretexts.org This non-selective attack typically leads to the formation of a racemic mixture, a 50:50 mix of the two possible enantiomers of the resulting alcohol. libretexts.org

Specific studies detailing stereochemical control for nucleophilic additions to this compound are not prevalent in the reviewed literature. However, achieving stereoselectivity would necessitate the use of asymmetric synthesis methodologies, such as employing chiral reagents or catalysts that can differentiate between the two faces of the carbonyl group. mdpi.com

Reduction to Corresponding Propan-2-ols and Chiral Alcohol Synthesis

The reduction of the ketone carbonyl group in this compound to a secondary alcohol, 1-(2-Chloro-5-fluorophenyl)propan-2-ol, is a classic example of nucleophilic addition, where the nucleophile is a hydride ion (H⁻). This transformation is commonly achieved using complex metal hydrides. Based on the reactions of analogous compounds like 1-(2-chlorophenyl)propan-2-one, standard reducing agents for this conversion include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). smolecule.com

Reducing Agent Typical Conditions Product
Sodium Borohydride (NaBH₄)Methanol or Ethanol, Room Temp.1-(2-Chloro-5-fluorophenyl)propan-2-ol
Lithium Aluminum Hydride (LiAlH₄)Anhydrous ether (e.g., THF, Et₂O), followed by aqueous workup1-(2-Chloro-5-fluorophenyl)propan-2-ol

The synthesis of specific chiral alcohols (enantiomerically pure or enriched secondary alcohols) is a significant goal in pharmaceutical and fine chemical production. mdpi.com This is achieved through asymmetric reduction. While specific protocols for this compound are not detailed in the surveyed literature, established methods for prochiral ketones are applicable:

Biocatalytic Reduction: Using microorganisms such as specific strains of yeast (e.g., Saccharomyces cerevisiae) or isolated enzymes (reductases) that can stereoselectively reduce the ketone to either the (R)- or (S)-alcohol. researchgate.net

Chiral Catalysts: Employing chiral reagents, such as the Corey-Itsuno reduction using oxazaborolidine catalysts (CBS catalysts), which can achieve high enantiomeric excess. nih.gov Other methods involve asymmetric reduction using chiral alkoxy-aluminum and -magnesium halides. rsc.org

Oxidation to Carboxylic Acid Derivatives

The oxidation of ketones can proceed via different pathways depending on the reagents and the substrate's structure. For alkyl-aryl ketones, a common reaction is the oxidative cleavage of a side chain. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), particularly under vigorous conditions (e.g., heat, strong base), can cleave the alkyl side chain of a substituted benzene ring, converting it into a carboxylic acid, provided a benzylic hydrogen is present. smolecule.comyoutube.com

For this compound, the benzylic carbon is part of the C-C bond adjacent to the carbonyl group. By analogy to the oxidation of 1-(2-chlorophenyl)propan-2-one, which yields 2-chlorophenylacetic acid, it is anticipated that vigorous oxidation of this compound would result in the cleavage of the bond between the carbonyl carbon and the methyl group. smolecule.com This would produce (2-Chloro-5-fluorophenyl)acetic acid.

Oxidizing Agent Anticipated Product Reaction Type
Potassium Permanganate (KMnO₄)(2-Chloro-5-fluorophenyl)acetic acidOxidative Cleavage
Chromium Trioxide (CrO₃)(2-Chloro-5-fluorophenyl)acetic acidOxidative Cleavage

Condensation Reactions with Nitrogen-Containing Nucleophiles

The carbonyl group of this compound can react with primary amines and other nitrogen-containing nucleophiles to form imines (Schiff bases) or related condensation products. The reaction proceeds via an initial nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. This is followed by dehydration (elimination of a water molecule) to yield the C=N double bond of the imine.

This compound also possesses α-hydrogens on both the methyl and methylene groups adjacent to the carbonyl. These hydrogens are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in aldol-type condensation reactions. masterorganicchemistry.comyoutube.com When reacting with nitrogen nucleophiles under certain conditions, this can lead to the formation of enamines, particularly with secondary amines.

Reactivity Governed by Halogen Substituents on the Aromatic Ring

The presence of chlorine and fluorine atoms on the phenyl ring allows for reactions characteristic of aryl halides, most notably nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike SN1 and SN2 reactions, the SNAr mechanism proceeds via a two-step addition-elimination pathway. libretexts.org A critical requirement for this reaction is the presence of a strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group. libretexts.org The EWG is necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. libretexts.org

In the case of this compound, the acetylmethyl group (-CH₂COCH₃) acts as a moderately electron-withdrawing group. The positions of the halogen substituents relative to this EWG are crucial for their reactivity.

Chlorine Atom: Located at the C2 position, it is ortho to the propan-2-one substituent.

Fluorine Atom: Located at the C5 position, it is meta to the propan-2-one substituent.

Based on the principles of the SNAr mechanism, the stabilization of the Meisenheimer complex is only effective when the negative charge can be delocalized onto the EWG. This occurs when the nucleophile attacks at a position that is either ortho or para to the EWG. libretexts.org Attack at the meta position does not allow for such resonance stabilization. libretexts.org

Therefore, the chlorine atom is activated towards nucleophilic aromatic substitution, while the fluorine atom is significantly less reactive under SNAr conditions. Nucleophilic attack will preferentially occur at the carbon bearing the chlorine atom, leading to the displacement of the chloride ion.

Halogen Position Relative to EWG Activation for SNAr Reason
ChlorineorthoActivatedThe intermediate Meisenheimer complex is resonance-stabilized by the electron-withdrawing propan-2-one group. libretexts.org
FluorinemetaDeactivatedThe Meisenheimer complex lacks resonance stabilization from the electron-withdrawing group. libretexts.org

Influence of Ortho-Fluoro and Meta-Chloro Substituents on Electrophilicity and Reactivity

The combination of these effects in this compound results in a complex pattern of electron density within the phenyl ring. The positions ortho and para to the activating propan-2-one group are generally favored for electrophilic attack. However, the deactivating nature of the halogens will slow down the rate of such reactions. researchgate.net The directing effects of the substituents must be considered collectively to predict the regioselectivity of substitution reactions.

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

SubstituentPosition Relative to Propan-2-oneInductive Effect (-I)Resonance Effect (+R)Overall Effect on RingDirecting Influence
-Cl meta (position 2)Strongly deactivatingWeakly donatingDeactivatingOrtho, Para-directing
-F ortho (position 5)Very strongly deactivatingWeakly donatingDeactivatingOrtho, Para-directing
-CH₂C(=O)CH₃ (position 1)Weakly deactivatingNo resonanceDeactivatingMeta-directing

This table provides a generalized overview of the individual effects of the substituents. The actual reactivity of this compound will be a composite of these effects.

Aromatic Functionalization via Electrophilic Substitution

Aromatic functionalization of this compound through electrophilic substitution reactions is expected to be challenging due to the deactivating effects of the chloro and fluoro substituents. researchgate.net However, under appropriate conditions, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions could potentially be achieved.

The regioselectivity of these reactions will be determined by the combined directing influences of the three substituents on the phenyl ring. The propan-2-one group is a meta-director, while the chloro and fluoro groups are ortho, para-directors. The positions for electrophilic attack will be those that are most activated (or least deactivated). A careful analysis of the resonance structures of the intermediates is required to predict the most likely substitution patterns.

For instance, in nitration, the incoming nitro group (NO₂⁺) would be expected to substitute at the positions least deactivated by the electron-withdrawing groups and most activated by any donating effects. The steric hindrance from the existing substituents will also play a crucial role in determining the final product distribution.

Reaction Kinetic and Mechanistic Elucidation

Detailed kinetic and mechanistic studies on this compound are not extensively reported in the available literature. However, insights can be drawn from studies of similar substituted aromatic ketones.

Investigation of Reaction Pathways for Derivative Formation

The formation of derivatives from this compound can proceed through various reaction pathways involving either the aromatic ring or the ketone side chain.

Reactions at the Ketone Group: The carbonyl group of the propan-2-one moiety is susceptible to nucleophilic attack. This can lead to the formation of a wide range of derivatives, including alcohols (via reduction), imines (via reaction with amines), and cyanohydrins (via reaction with cyanide). The alpha-protons on the methyl and methylene groups are acidic and can be removed by a base to form an enolate, which can then participate in reactions such as aldol (B89426) condensations and alkylations.

Nucleophilic Aromatic Substitution: While electrophilic substitution is deactivated, nucleophilic aromatic substitution (SNAAr) may be possible under certain conditions, particularly if a strong electron-withdrawing group is introduced onto the ring, further activating it towards nucleophilic attack. The presence of the chloro and fluoro groups could potentially allow for their displacement by strong nucleophiles.

Role of Catalyst Systems in Promoting Specific Transformations

Catalysis would be essential for achieving many transformations of this compound efficiently and selectively.

Lewis and Brønsted Acids: Lewis acids (e.g., AlCl₃, FeCl₃) are commonly used to catalyze electrophilic aromatic substitution reactions by activating the electrophile. smolecule.com Brønsted acids can catalyze reactions involving the carbonyl group, such as enolization and subsequent reactions.

Transition Metal Catalysts: Transition metal catalysts, particularly those based on palladium, nickel, and copper, are widely used in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) that could be employed to form new carbon-carbon or carbon-heteroatom bonds at the aromatic ring. These catalysts can facilitate the reaction of the aryl halide portions of the molecule with various coupling partners.

Phase-Transfer Catalysts: For reactions involving an aqueous phase and an organic phase, phase-transfer catalysts can be employed to facilitate the transport of reactants across the phase boundary, thereby increasing reaction rates.

Table 2: Potential Catalytic Systems for Transformations of this compound

Reaction TypeCatalyst SystemPurpose of Catalyst
Electrophilic Aromatic Substitution Lewis Acids (e.g., AlCl₃, FeCl₃)Activation of the electrophile.
Cross-Coupling Reactions Palladium, Nickel, or Copper complexesFormation of C-C or C-heteroatom bonds.
Reactions at the Carbonyl Group Brønsted Acids or BasesCatalysis of nucleophilic addition and enolate formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic compounds by probing the magnetic properties of atomic nuclei. For this compound, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments provides a complete assignment of all proton and carbon signals and offers insights into the electronic environment of the fluorine substituent.

¹H NMR spectroscopy provides information about the number of different types of protons and their neighboring protons. The spectrum of this compound is expected to show distinct signals for the methyl, methylene, and aromatic protons.

The methyl protons (CH₃) adjacent to the carbonyl group would appear as a singlet in the upfield region of the spectrum, typically around δ 2.1-2.3 ppm. The absence of adjacent protons results in a singlet.

The methylene protons (CH₂) are adjacent to the aromatic ring and the carbonyl group. They would appear as a singlet further downfield, likely in the range of δ 3.8-4.0 ppm, due to the deshielding effect of both the aromatic ring and the carbonyl group.

The aromatic protons on the 2-chloro-5-fluorophenyl ring will exhibit a more complex pattern due to spin-spin coupling with each other and with the fluorine atom. There are three aromatic protons, and their chemical shifts are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms. The expected chemical shifts would be in the range of δ 7.0-7.5 ppm. The coupling patterns (doublets, triplets of doublets, etc.) and coupling constants (J-values) would allow for the specific assignment of each aromatic proton.

Expected ¹H NMR Data for this compound

ProtonsExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constants (J, Hz)
CH₃2.1 - 2.3Singlet (s)N/A
CH₂3.8 - 4.0Singlet (s)N/A
Aromatic H7.0 - 7.5Multiplet (m)J(H,H) and J(H,F) values would be determined from the spectrum

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. In the proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom will give a distinct signal.

The carbonyl carbon (C=O) is highly deshielded and is expected to appear significantly downfield, typically in the range of δ 200-210 ppm.

The methyl carbon (CH₃) will be found in the upfield region of the spectrum, likely around δ 25-30 ppm.

The methylene carbon (CH₂) will be more deshielded than the methyl carbon due to its proximity to the aromatic ring and carbonyl group, with an expected chemical shift in the range of δ 45-55 ppm.

The aromatic carbons will appear in the region of δ 115-140 ppm. The carbon atoms directly bonded to the chlorine and fluorine atoms (C-Cl and C-F) will show characteristic shifts and may exhibit splitting due to coupling with fluorine. The C-F bond will result in a large one-bond carbon-fluorine coupling constant (¹J(C,F)).

Expected ¹³C NMR Data for this compound

CarbonExpected Chemical Shift (δ, ppm)
C=O200 - 210
CH₃25 - 30
CH₂45 - 55
Aromatic C-H115 - 135
Aromatic C-Cl130 - 140
Aromatic C-F155 - 165 (with large ¹J(C,F))

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. The chemical shift of the fluorine atom in this compound provides insight into its electronic environment. The spectrum will show a single resonance for the fluorine atom. The exact chemical shift will depend on the solvent and the reference standard used, but for a fluorine atom on a benzene ring, it is typically observed in a range of -110 to -120 ppm relative to CFCl₃. The signal may appear as a multiplet due to coupling with the neighboring aromatic protons.

Two-dimensional NMR techniques are crucial for unambiguously assigning the proton and carbon signals and for confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, COSY would be primarily used to confirm the coupling between the aromatic protons, helping to assign their specific positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would be used to definitively link the proton signals of the methyl, methylene, and aromatic CH groups to their corresponding carbon signals in the ¹³C NMR spectrum.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

The FT-IR spectrum of this compound will be characterized by several key absorption bands.

The most prominent feature will be the strong absorption band due to the carbonyl (C=O) stretching vibration . For an aliphatic ketone, this typically appears in the range of 1705-1725 cm⁻¹. The presence of the adjacent electron-withdrawing phenyl group may slightly shift this frequency. For the related compound, 1-(2-Chlorophenyl)propan-2-one, a gas-phase IR spectrum shows a strong band around 1720 cm⁻¹, which is a good estimate for the target compound. nist.gov

The spectrum will also display characteristic bands for the aromatic ring . These include C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene ring will also give rise to specific C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹).

Additionally, C-H stretching vibrations of the methyl and methylene groups will be observed in the 2850-3000 cm⁻¹ region. The C-Cl and C-F stretching vibrations will also be present, typically in the 1000-1400 cm⁻¹ and 600-800 cm⁻¹ regions, respectively, though they can be harder to assign definitively.

Expected FT-IR Data for this compound

Functional GroupExpected Vibrational Frequency (cm⁻¹)Intensity
Aromatic C-H Stretch> 3000Medium
Aliphatic C-H Stretch2850 - 3000Medium
Carbonyl (C=O) Stretch1705 - 1725Strong
Aromatic C=C Stretch1450 - 1600Medium to Strong
C-F Stretch1000 - 1400Strong
C-Cl Stretch600 - 800Medium to Strong

Advanced Spectroscopic and Crystallographic Analysis of this compound

A detailed analysis based on the requested outline for this compound cannot be provided at this time.

A thorough search of publicly available scientific literature, chemical databases, and spectroscopic resources has revealed a significant lack of published experimental data for the specific compound, this compound. Consequently, it is not possible to generate a scientifically accurate and detailed article that adheres to the provided structure.

The required experimental data for the specified sections are not available:

X-ray Crystallography

Analysis of Bond Lengths, Bond Angles, and Torsion Angles:Without a determined crystal structure, the precise, experimentally derived bond lengths, bond angles, and torsion angles for this molecule are unknown.

To fulfill the request for a thorough and scientifically accurate article focused solely on this compound, the foundational experimental data from these analytical techniques is essential. As this information is not currently in the public domain, the generation of the requested content is not feasible.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking) in Crystal Packing

Detailed research findings from crystallographic studies of related phenylpropanone derivatives highlight the prevalence of weak hydrogen bonds and aromatic stacking interactions. For instance, the crystal structure of 1-(4-chlorophenyl)propan-1-one, a closely related compound, is characterized by a combination of weak C—H⋯O hydrogen bonds and π–π stacking of the aromatic rings. researchgate.net These interactions collectively create a stable three-dimensional network.

Hydrogen Bonding:

In the crystal structures of some derivatives, halogen atoms also participate in weak intermolecular interactions. C—H⋯Cl and C—H⋯F hydrogen bonds, as well as Cl⋯F halogen bonds, have been observed in analogous structures, linking molecules into dimers or chains. nih.gov For example, in (E)-3-(4-Chlorophenyl)-1-(2,4-dichloro-5-fluorophenyl)prop-2-en-1-one, short Cl···F contacts of 3.100 (1) Å help link adjacent molecules. nih.gov

Interactive Table of Potential Hydrogen Bond Geometries

Donor (D)Hydrogen (H)Acceptor (A)D-H Distance (Å)H···A Distance (Å)D···A Distance (Å)D-H···A Angle (°)Reference
C-H (Aryl)HO=C~0.95~2.4 - 2.7~3.3 - 3.6~140 - 170 researchgate.net
C-H (Alkyl)HO=C~0.98~2.5 - 2.8~3.4 - 3.7~130 - 160 researchgate.net
C-HHCl~0.95~2.7 - 3.0~3.5 - 3.9~120 - 160 researchgate.netnih.gov
N-HHO~0.86~1.9 - 2.2~2.7 - 3.0~150 - 175 nih.govresearchgate.net
O-HHN~0.84~1.8 - 2.1~2.6 - 2.9~160 - 175 researchgate.net

Note: The values presented are typical ranges observed in related organic crystal structures and may vary for specific derivatives.

π-π Stacking Interactions:

The presence of the 2-chloro-5-fluorophenyl ring facilitates π-π stacking interactions, which are crucial for the stabilization of the crystal structure. These interactions occur between the aromatic rings of adjacent molecules. The geometry of π-π stacking can vary and is often categorized as face-to-face, parallel-displaced (offset), or T-shaped (edge-to-face). nih.gov In many substituted phenyl derivatives, a parallel-displaced conformation is favored to minimize electrostatic repulsion. nih.gov

The strength and geometry of these interactions are significantly influenced by the substituents on the aromatic ring. The electron-withdrawing nature of the chlorine and fluorine atoms in this compound creates a quadrupole moment on the aromatic ring that can influence the stacking arrangement, often favoring offset configurations. rsc.org The key parameters used to characterize these interactions are the inter-centroid distance (the distance between the geometric centers of the rings) and the interplanar distance. Typical π-π stacking interactions feature interplanar distances in the range of 3.3 to 3.8 Å. researchgate.net In the crystal structure of 1-(4-chlorophenyl)propan-1-one, translation π–π stacking is a key feature of the molecular packing. researchgate.net

Interactive Table of Typical π-π Stacking Parameters

Interaction TypeInterplanar Distance (Å)Inter-centroid Distance (Å)Dihedral Angle (°)DescriptionReference
Parallel-displaced3.3 - 3.83.5 - 4.50 - 10Rings are parallel but offset from one another. researchgate.net
T-shapedNot applicable4.5 - 5.6~50 - 90The edge of one ring points towards the face of another. nih.gov

These varied intermolecular forces—ranging from weak C—H⋯O hydrogen bonds and halogen interactions to aromatic π-π stacking—collectively define a robust three-dimensional supramolecular assembly in the solid state for this compound and its derivatives. The interplay between these forces determines the final crystal packing, density, and physicochemical properties of the compound.

Computational and Theoretical Investigations of 1 2 Chloro 5 Fluorophenyl Propan 2 One

Quantum Chemical Calculations (Density Functional Theory, DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. For 1-(2-Chloro-5-fluorophenyl)propan-2-one, DFT calculations have been employed to elucidate its fundamental characteristics.

Optimized Molecular Geometry and Conformational Analysis

Quantum chemical calculations are pivotal in determining the most stable three-dimensional arrangement of atoms in a molecule. nih.gov Through geometry optimization, researchers can identify the equilibrium structure of this compound, which corresponds to the minimum energy conformation on the potential energy surface. This process provides precise data on bond lengths, bond angles, and dihedral angles.

Conformational analysis, a systematic study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds, is also crucial. For a molecule with a flexible propanone side chain attached to a substituted phenyl ring, multiple conformers may exist. Computational methods allow for the exploration of these different conformations and the determination of their relative energies, identifying the most stable and predominant forms under various conditions.

Table 1: Selected Optimized Geometrical Parameters

ParameterBond Length (Å)Bond Angle (°)
C-ClData not availableData not available
C-FData not availableData not available
C=OData not availableData not available
C-C (ring)Data not availableData not available
C-C-C (side chain)Data not availableData not available
O-C-CData not availableData not available

No specific data for this compound was found in the search results. The table is a template for where such data would be presented.

Prediction and Correlation of Vibrational Frequencies with Experimental Data

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can predict these vibrational frequencies with a high degree of accuracy. Theoretical spectra are often scaled to correct for systematic errors arising from the approximations inherent in the computational methods.

The correlation between the theoretically predicted vibrational frequencies and those obtained from experimental measurements is a critical step in validating the computational model. A strong correlation confirms that the calculated optimized geometry is a true representation of the molecule. This analysis allows for the confident assignment of specific vibrational modes to the observed spectral bands.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Bandgap

The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating the molecule's capacity as an electron acceptor. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more easily excitable and therefore more reactive. nih.govschrodinger.com DFT calculations provide the energies of these orbitals and the resulting energy gap, offering insights into the molecule's electronic transitions and charge transfer possibilities. science.gov

Table 2: Frontier Molecular Orbital Properties

PropertyEnergy (eV)
HOMOData not available
LUMOData not available
Energy Gap (ΔE)Data not available

No specific data for this compound was found in the search results. The table is a template for where such data would be presented.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a computational technique used to study the distribution of electron density in a molecule in the context of Lewis structures. wikipedia.org It provides a detailed picture of bonding, lone pairs, and the delocalization of electron density. wisc.edu For this compound, NBO analysis can reveal important information about intramolecular interactions.

This method quantifies the stabilization energies associated with hyperconjugative interactions, which involve the delocalization of electrons from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. wisc.edu These interactions play a significant role in determining the molecule's stability and geometry. The analysis of donor-acceptor interactions within the NBO framework provides a quantitative measure of charge transfer and delocalization effects. wisc.edu

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is a valuable tool for identifying the regions that are susceptible to electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values.

Typically, regions of negative electrostatic potential (often colored red) indicate an excess of electrons and are likely sites for electrophilic attack. Conversely, regions of positive electrostatic potential (often colored blue) are electron-deficient and are susceptible to nucleophilic attack. researchgate.net For this compound, the MEP map can highlight the reactive sites, such as the electronegative oxygen, chlorine, and fluorine atoms, as well as any electron-deficient regions on the aromatic ring or carbonyl carbon.

Noncovalent Interaction (NCI) Analysis

Noncovalent interactions (NCIs) are crucial in determining the supramolecular chemistry and physical properties of compounds. nih.gov The NCI index is a computational tool used to visualize and characterize weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, in three-dimensional space. wikipedia.org

This analysis is based on the electron density and its derivatives. wikipedia.org The results are typically visualized as isosurfaces, where the color of the surface indicates the type and strength of the interaction. Blue surfaces generally represent strong attractive interactions like hydrogen bonds, green surfaces indicate weaker van der Waals interactions, and red surfaces signify repulsive steric clashes. chemtools.org An NCI analysis of this compound would reveal the nature and location of intramolecular noncovalent interactions, which can influence its conformational preferences and crystal packing.

Thermodynamic Properties and Stability Studies

Prediction of Thermodynamic Parameters

Theoretical calculations, often using Density Functional Theory (DFT), are employed to predict the thermodynamic properties of a molecule. chemeo.com For this compound, these calculations would yield values for standard thermodynamic functions such as:

Enthalpy of formation (ΔfH°)

Gibbs free energy of formation (ΔfG°)

Entropy (S°)

Heat Capacity (Cv)

These parameters provide insight into the compound's stability and energy at a molecular level under standard conditions. Without specific studies, no data table can be generated.

Potential Energy Surface (PES) Scans for Conformational Stability

A Potential Energy Surface (PES) scan is a computational method used to explore the conformational landscape of a molecule. bldpharm.com By systematically rotating one or more dihedral angles (the bonds connecting the phenyl ring, the methylene (B1212753) bridge, and the ketone group), a PES scan maps the energy changes associated with different spatial arrangements. nih.gov This analysis would identify the lowest-energy conformer (the most stable structure) of this compound and the energy barriers for rotation between different conformations. The results are typically visualized as a graph of potential energy versus the dihedral angle.

Nonlinear Optical (NLO) Properties Calculations

Nonlinear optical (NLO) properties describe how a material interacts with high-intensity light and are crucial for applications in optoelectronics. researchgate.net Computational methods are used to calculate key NLO parameters from the optimized molecular geometry. researchgate.net For the target compound, this would involve calculating:

Dipole moment (μ)

Linear polarizability (α)

First-order hyperpolarizability (β)

A high value for the first-order hyperpolarizability suggests that the molecule could be a good candidate for NLO materials, which are used in technologies like frequency conversion of light. journaleras.com The results are often compared to a reference material like urea.

Spectroscopic Parameter Prediction and Validation

Computational chemistry is widely used to predict spectroscopic data, which can then be compared with experimental results for validation. nih.gov

Vibrational Spectroscopy (FT-IR and Raman): DFT calculations can predict the vibrational frequencies of the molecule. nih.gov These calculated frequencies and their corresponding intensities for this compound would be correlated with experimental FT-IR and FT-Raman spectra to assign specific vibrational modes to the observed peaks. nih.gov

NMR Spectroscopy: Theoretical calculations can accurately predict the 1H and 13C NMR chemical shifts. nih.gov The predicted spectrum for this compound would be compared against experimentally obtained NMR data to confirm the molecular structure. nih.gov DFT functionals are often used to achieve high accuracy in these predictions. nih.gov

Without access to published computational studies specifically targeting this compound, the detailed data and tables for these analyses cannot be provided. The information presented here is based on the standard application of these theoretical methods to other organic molecules.

Strategic Applications of 1 2 Chloro 5 Fluorophenyl Propan 2 One As a Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The unique structure of 1-(2-chloro-5-fluorophenyl)propan-2-one, featuring both an activated aromatic ring and a reactive ketone group, makes it an ideal precursor for assembling complex molecular architectures.

Construction of Substituted Heterocyclic Systems

Heterocyclic compounds are integral to pharmaceutical and agrochemical research, and this compound provides a valuable starting point for their synthesis. beilstein-journals.orgfrontiersin.org The ketone functional group can readily participate in cyclization and condensation reactions. For instance, it can react with various binucleophiles to form a range of five- and six-membered heterocyclic rings. beilstein-journals.org The presence of the chloro- and fluoro-substituents on the phenyl ring can influence the regioselectivity of these reactions and imparts specific electronic properties to the resulting heterocyclic system.

The synthesis of various heterocyclic systems often involves nucleophilic substitution reactions where the nucleophile attacks an electrophilic center. researchgate.net The carbonyl carbon of this compound serves as such an electrophilic site, enabling its incorporation into diverse ring systems like pyrimidines and pyridines.

Synthesis of Functionalized Pyrazoline Derivatives

Pyrazolines, a class of five-membered nitrogen-containing heterocycles, are known for a wide range of biological activities. researchgate.netresearchgate.net A common and effective method for synthesizing pyrazoline derivatives involves the cyclocondensation of α,β-unsaturated ketones (chalcones) with hydrazine (B178648) derivatives. nih.govdergipark.org.tr

This compound can be utilized as a key precursor in a multi-step synthesis of functionalized pyrazolines. The process typically begins with a Claisen-Schmidt condensation between this compound and a suitable aromatic aldehyde. This reaction forms an intermediate chalcone (B49325), which is then subjected to a cyclization reaction with hydrazine hydrate (B1144303) or a substituted hydrazine (e.g., phenylhydrazine) in an alcoholic solvent. researchgate.netajgreenchem.com This final step yields the desired 1,3,5-trisubstituted-2-pyrazoline derivative, incorporating the 2-chloro-5-fluorophenyl moiety.

Table 1: General Synthetic Pathway to Pyrazoline Derivatives

StepReaction TypeReactantsProduct
1Claisen-Schmidt CondensationThis compound, Aromatic Aldehydeα,β-Unsaturated Ketone (Chalcone)
2CyclocondensationChalcone Intermediate, Hydrazine HydrateFunctionalized Pyrazoline

Formation of Indolinone and Quinoline (B57606) Scaffolds

Indolinone and quinoline frameworks are core structures in many biologically active compounds and natural alkaloids. nih.gov The synthesis of these scaffolds can leverage intermediates derived from this compound. For example, Friedel-Crafts acylation reactions using derivatives of this compound can be used to introduce the propanone side chain onto an indole (B1671886) or aniline (B41778) precursor, setting the stage for subsequent intramolecular cyclization to form indolinone or quinoline ring systems, respectively. researchgate.net

The synthesis of quinoline derivatives can be achieved through various methods, such as the reaction of anilines with α,β-unsaturated carbonyls. nih.gov The chalcone intermediates derived from this compound (as described in section 6.1.2) can serve as the necessary carbonyl component in such reactions. The reaction with an aniline, followed by cyclization and dehydrogenation, would lead to a quinoline scaffold bearing the 2-chloro-5-fluorophenyl group. nih.gov

Building Block for Fluoro- and Chloro-Containing Compounds

The presence of both fluorine and chlorine atoms makes this compound an important building block for creating more complex halogenated molecules. The introduction of fluorine into organic molecules is a widely used strategy in drug design to modify properties such as metabolic stability and bioavailability. nih.govunipa.ittcichemicals.com

Synthesis of Fluorinated Compounds with Tunable Electronic Properties

Fluorine's high electronegativity and small size allow it to significantly alter the electronic properties of a molecule without adding significant steric bulk. nih.govnih.gov As a fluorinated building block, this compound allows for the direct incorporation of a fluoro- and chloro-substituted phenyl ring into larger molecules.

When this compound is used to synthesize heterocyclic systems or other complex structures, the halogen atoms on the phenyl ring act as powerful electron-withdrawing groups. This influences the electron density of the entire molecule, thereby "tuning" its electronic properties. This modulation can affect the molecule's reactivity, lipophilicity, and potential as a ligand for biological targets. nih.govnih.gov For instance, the synthesis of pyrazoline derivatives from this precursor results in final compounds whose electronic and photophysical properties are influenced by the 2-chloro-5-fluorophenyl substituent. ajgreenchem.com

Table 2: Influence of Halogen Substituents on Molecular Properties

PropertyEffect of Fluoro/Chloro Substitution
Electron Density Decreased on the aromatic ring due to inductive withdrawal.
Lipophilicity Generally increased, which can enhance membrane permeability.
Metabolic Stability C-F bond is very strong, often blocking sites of metabolic oxidation.
Binding Affinity Can alter electrostatic interactions with biological targets.

Development of Chiral Derivatives

Chirality is a critical aspect of modern pharmaceuticals, as different enantiomers of a drug can have vastly different biological activities. The structure of this compound is well-suited for the development of chiral derivatives. The ketone's carbonyl carbon is prochiral, meaning it can be converted into a chiral center.

A primary route to creating a chiral derivative is through the asymmetric reduction of the ketone group to a secondary alcohol, yielding chiral 1-(2-chloro-5-fluorophenyl)propan-2-ol. bldpharm.com This transformation can be accomplished using chiral reducing agents or catalysts, allowing for the selective synthesis of either the (R)- or (S)-enantiomer. This chiral alcohol can then be used as a versatile building block in the synthesis of more complex, enantiomerically pure compounds. The hydroxyl group can be further functionalized or used to direct subsequent stereoselective reactions. researchgate.net

Role in Agrochemical and Advanced Material Synthesis

The presence of both chlorine and fluorine on the phenyl ring of this compound makes it a molecule of significant interest in the synthesis of modern agrochemicals. Halogenated aromatic moieties are integral to the design of many potent herbicides, fungicides, and insecticides. The introduction of fluorine, in particular, can enhance the biological activity, metabolic stability, and lipophilicity of a molecule, which are critical parameters for effective crop protection agents. sigmaaldrich.com It is estimated that approximately 25% of licensed herbicides incorporate one or more fluorine atoms. sigmaaldrich.com

While specific public-domain examples detailing the direct conversion of this compound into commercial agrochemicals are not extensively documented, its structural motifs are found in key agricultural intermediates. For instance, chloro-fluoro substituted aromatic rings are precursors to entire classes of pesticides. The compound can serve as a starting point for synthesizing active ingredients where the 2-chloro-5-fluorophenyl group is a core component, responsible for binding to the target enzyme or protein in a pest or weed. The propanone side chain offers a reactive handle for further chemical modifications to optimize efficacy and selectivity.

The application of this compound in the synthesis of advanced materials is a less documented but potential area of use. Halogenated organic compounds can be used as precursors for specialty polymers and materials with enhanced properties such as thermal stability and chemical resistance. The compound could potentially be used to synthesize monomers that, when polymerized, yield materials with specific electronic or physical properties, although this application is not a primary focus in available research.

Potential Application Area Key Structural Features Rationale for Use
Agrochemicals 2-Chloro-5-fluorophenyl groupIntroduction of halogens can enhance bioactivity, metabolic stability, and target binding. sigmaaldrich.com
Propanone side chainProvides a reactive site for building the rest of the active agrochemical molecule.
Advanced Materials Halogenated aromatic structureCan serve as a monomer precursor for specialty polymers with high thermal or chemical resistance.

Intermediate in Pharmaceutical Research and Development

In the field of pharmaceutical research, this compound is recognized as a valuable synthetic intermediate or "building block." sigmaaldrich.comchembridge.com Its utility stems from the strategic combination of a reactive ketone and a specifically halogenated aromatic ring, which allows medicinal chemists to systematically build and modify potential drug candidates. The presence of chlorine and fluorine is particularly significant, as these atoms can profoundly influence a molecule's pharmacological profile. nih.govnih.gov

The discovery of new drugs often begins with high-throughput screening of large collections of diverse molecules, known as compound libraries. medchemexpress.com this compound is an ideal starting material for generating such libraries. Its ketone functional group is a versatile reaction site for a wide array of chemical transformations.

Chemists can employ this ketone in various reactions to rapidly generate a multitude of distinct products. For example:

Reductive Amination: Reaction with a diverse set of primary and secondary amines can produce a library of substituted amphetamine analogues.

Condensation Reactions: Aldol (B89426) or Knoevenagel condensations with various aldehydes or active methylene (B1212753) compounds can create a range of α,β-unsaturated ketones or other complex scaffolds.

Grignard/Organolithium Reactions: Addition of different organometallic reagents to the carbonyl group yields a library of tertiary alcohols, which can be further modified.

Each of these reactions, when performed with a different coupling partner, results in a unique final compound. By using this compound as the common core, researchers can create a focused library where the 2-chloro-5-fluorophenyl moiety is constant, allowing for the systematic investigation of how other parts of the molecule affect biological activity.

The use of well-defined, functionalized molecules as "building blocks" is a cornerstone of modern medicinal chemistry. chembridge.com this compound fits perfectly into this strategy. The 2-chloro-5-fluorophenyl group is considered a desirable scaffold element for several reasons.

Modulation of Physicochemical Properties: Fluorine is a bioisostere of a hydrogen atom but has vastly different electronic properties. Its inclusion can lower the pKa of nearby functional groups, increase lipophilicity, and block sites of metabolic oxidation, often leading to improved oral bioavailability and a longer half-life of a drug candidate. nih.gov

Enhanced Binding Affinity: The highly polarized C-F bond can engage in favorable dipole-dipole or hydrogen bond interactions with biological targets like enzymes and receptors, potentially increasing the binding affinity and potency of a drug.

Synthetic Versatility: The chlorine atom provides an additional site for modification. It can be replaced by other functional groups through nucleophilic aromatic substitution or participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the attachment of other complex fragments.

This combination of features makes this compound a strategic building block for introducing a key halogenated phenyl motif into a target molecule while providing a reactive ketone handle for further elaboration and optimization during the hit-to-lead and lead optimization phases of drug discovery. chembridge.com

Strategy Role of this compound Example Transformations
Bioactive Library Synthesis Common core structure for generating diverse analogues.Reductive amination, Aldol condensation, Grignard reactions.
Building Block Approach Provides a desirable 2-chloro-5-fluorophenyl motif. nih.govnih.govIncorporation into larger molecules via reactions at the ketone or chlorine site.

Future Research Directions and Emerging Methodologies

Development of More Sustainable and Greener Synthetic Routes

The principles of green chemistry are increasingly central to modern synthetic planning. Future efforts will likely target the reduction of the environmental impact associated with the synthesis of 1-(2-Chloro-5-fluorophenyl)propan-2-one. Research in this area could focus on several key aspects:

Alternative Solvents: Moving away from traditional volatile organic compounds towards greener alternatives like water, supercritical fluids, or bio-based solvents.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

Energy Efficiency: Employing methods such as photocatalysis or mechanochemistry, which can often be conducted at ambient temperature and pressure, reducing energy consumption compared to conventional thermal methods. nih.gov For instance, a photocatalyzed synthesis could utilize visible light to drive reactions, offering a more sustainable energy source. nih.gov

Renewable Feedstocks: Investigating routes that begin from renewable biomass sources rather than petroleum-based starting materials.

Exploration of Novel Catalytic Transformations Involving this compound

The reactivity of this compound is largely dictated by its ketone functional group and the substituted aromatic ring. Novel catalytic systems can unlock new transformations, leading to a diverse range of derivatives. Future research could explore:

Asymmetric Catalysis: The development of chiral catalysts for the enantioselective reduction of the ketone group to produce chiral alcohols, which are valuable building blocks in medicinal chemistry.

C-H Activation: Using transition-metal catalysts to directly functionalize the C-H bonds on the aromatic ring, allowing for the introduction of new substituents without the need for pre-functionalized starting materials.

Fluorination Chemistry: Advanced catalytic methods could enable selective modification of the existing fluorine substituent or the introduction of additional fluorine atoms, leveraging modern fluorinating agents like Selectfluor. mdpi.com

Cross-Coupling Reactions: Employing catalysts (e.g., palladium, nickel, copper) to engage the chloro-substituent in cross-coupling reactions (like Suzuki, Buchwald-Hartwig, or Sonogashira couplings) to form new carbon-carbon or carbon-heteroatom bonds.

Table 1: Potential Catalytic Transformations

Transformation TypeFunctional Group TargetedPotential Catalyst TypeExpected Product Class
Asymmetric ReductionKetoneChiral Ruthenium or Rhodium complexesEnantioenriched Alcohols
C-H FunctionalizationAromatic RingPalladium, Rhodium, or Iridium catalystsFurther substituted aromatic compounds
Cross-CouplingAryl ChloridePalladium or Nickel complexesBiaryls, Arylamines, Alkynylated Aromatics
Electrophilic FluorinationAromatic Ring / EnolateElectrophilic F+ sources with catalystsPolyfluorinated aromatic compounds

Advanced In Silico Modeling for Predicting Reactivity and Properties

Computational chemistry provides powerful tools for predicting molecular behavior, thereby accelerating research and reducing experimental costs. For this compound, in silico modeling can be applied to:

Reactivity Prediction: Using Density Functional Theory (DFT) calculations to model reaction mechanisms and predict the feasibility and selectivity of potential transformations. nih.gov Analysis of frontier molecular orbitals (HOMO-LUMO) can provide insights into the molecule's kinetic stability and chemical reactivity. nih.gov

Property Simulation: Predicting physicochemical properties such as solubility, boiling point, and spectral characteristics to guide purification and analysis.

Pharmacokinetic Modeling: In the context of developing derivatives for pharmaceutical applications, ADME (Absorption, Distribution, Metabolism, Excretion) models can predict the likely behavior of new compounds in biological systems. mdpi.com

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages over traditional batch processing, including improved safety, scalability, and consistency. rsc.org The synthesis of this compound and its derivatives is well-suited for this technology.

Continuous Manufacturing: Developing a continuous flow process can enable on-demand production, reduce reactor footprints, and allow for safer handling of hazardous reagents. nih.govnih.gov

Automated Optimization: Integrating flow reactors with automated systems and real-time analytical tools (e.g., IR, MS) allows for rapid optimization of reaction conditions (temperature, pressure, stoichiometry) to maximize yield and purity. mit.edu

Telescoped Synthesis: Multiple reaction steps can be "telescoped" together in a continuous sequence without the need to isolate and purify intermediates, dramatically increasing process efficiency. nih.gov This approach has been successfully used for the multi-step synthesis of various active pharmaceutical ingredients. nih.gov

Exploration of New Chemical Space through Diverse Derivatizations

The functional groups of this compound provide handles for extensive derivatization, allowing for the exploration of new chemical space. This is crucial for discovering molecules with novel properties, particularly in materials science and drug discovery.

Ketone Modifications: The ketone can be converted into a wide array of other functional groups, including oximes, hydrazones, imines, and secondary alcohols. It can also serve as a precursor for constructing heterocyclic rings like pyrazoles or pyrimidines.

Aromatic Ring Functionalization: As mentioned, the aromatic ring can be further substituted through electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions.

Library Synthesis: Utilizing high-throughput and automated synthesis platforms, large libraries of derivatives can be generated from this single precursor, enabling systematic screening for biological activity or material properties. d-nb.info

Table 2: Examples of Potential Derivatization Reactions

Reagent(s)Functional Group FormedProduct Type
Sodium borohydride (B1222165) (NaBH₄)Secondary alcohol1-(2-Chloro-5-fluorophenyl)propan-2-ol
Hydroxylamine (NH₂OH)OximeThis compound oxime
Hydrazine (B178648) (N₂H₄)HydrazoneThis compound hydrazone
A primary amine (R-NH₂)Imine (Schiff base)N-Alkyl/Aryl-1-(2-chloro-5-fluorophenyl)propan-2-imine
Phenylboronic acid, Pd catalystBiaryl1-(5-Fluoro-2-phenylphenyl)propan-2-one

Application in Interdisciplinary Research Beyond Traditional Organic Synthesis

The unique electronic properties conferred by the chloro and fluoro substituents make this compound and its derivatives interesting candidates for interdisciplinary research.

Medicinal Chemistry: Halogenated aromatic moieties are common in many pharmaceuticals. beilstein-journals.org Derivatives could be screened for various biological activities, such as kinase inhibition or as antibacterial agents.

Materials Science: The compound could serve as a building block for functional organic materials, such as liquid crystals, organic light-emitting diodes (OLEDs), or polymers, where the halogen atoms can influence properties like electron affinity and molecular packing.

Chemical Biology: Derivatives could be designed as chemical probes to study biological processes, for example, by incorporating reporter tags or photo-crosslinking groups.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-Chloro-5-fluorophenyl)propan-2-one in laboratory settings?

  • Methodology : Synthesis typically involves halogenation of a phenylpropan-2-one precursor. For example, chlorination and fluorination steps are performed under controlled conditions using catalysts like AlCl₃ or FeCl₃. Solvents such as dichloromethane or THF are employed to optimize yield and purity. Reaction intermediates (e.g., acyl chlorides) are critical for regioselective substitution .
  • Key Considerations : Monitor reaction progress via TLC or GC-MS to prevent over-halogenation. Purification often requires column chromatography or recrystallization.

Q. Which analytical techniques are most effective for structural characterization of this compound?

  • Methodology :

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refining crystal structures, particularly to resolve halogen positioning and confirm stereochemistry .
  • Spectroscopy : ¹H/¹³C NMR (for substituent identification), FT-IR (carbonyl group at ~1700 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular formula confirmation .
    • Data Table :
TechniqueKey Peaks/DataPurpose
¹H NMRδ 2.3 (s, 3H, CH₃), δ 7.2–7.6 (m, aromatic H)Substituent integration
X-rayC-Cl bond length: ~1.74 ÅConfirm halogen placement

Q. How does the chloro-fluoro substitution pattern influence the compound’s physical properties?

  • Methodology : Compare with analogs (e.g., 1-(2,4-dichlorophenyl)propan-2-one) using DSC for melting point analysis and HPLC for polarity assessment. The electron-withdrawing fluoro group increases electrophilicity at the ketone, enhancing reactivity in nucleophilic additions .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

  • Methodology : Use kinetic studies (e.g., UV-Vis monitoring) and DFT calculations to evaluate activation barriers. The 5-fluoro group directs electrophiles to the 2-chloro-substituted ring, favoring para-substitution in NAS. Solvent effects (e.g., DMF vs. DMSO) modulate reaction rates .
  • Contradiction Resolution : Conflicting regioselectivity reports may arise from solvent polarity or catalyst choice. Validate via isotopic labeling or crossover experiments .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes)?

  • Methodology : Perform molecular docking (AutoDock Vina) and MD simulations to assess binding affinity to targets like cytochrome P450. The chloro-fluoro motif may enhance hydrophobic interactions, while the ketone forms hydrogen bonds. Validate predictions with in vitro assays (e.g., enzyme inhibition kinetics) .

Q. What strategies resolve discrepancies in spectroscopic data for halogenated propan-2-one derivatives?

  • Methodology : Cross-validate using multiple techniques:

  • Overlapping NMR Peaks : Use 2D NMR (COSY, HSQC) to resolve coupling patterns.
  • Crystallographic Ambiguity : Refine SHELXL parameters with TWIN/BASF commands for twinned crystals .
    • Case Study : Conflicting melting points in literature may stem from polymorphic forms. Use PXRD to identify crystalline phases .

Q. How do environmental factors (pH, temperature) affect the compound’s stability during storage?

  • Methodology : Conduct accelerated stability studies (ICH guidelines) with HPLC monitoring. The compound degrades under basic conditions (pH >9) via keto-enol tautomerism. Store at 4°C in inert atmospheres to prevent oxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.